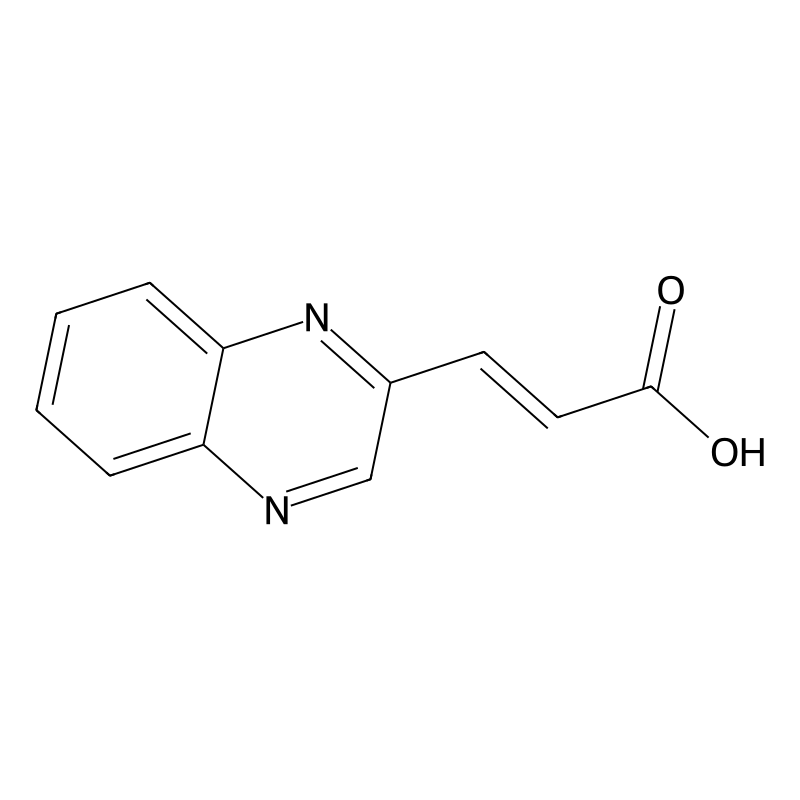

3-Quinoxalin-2-yl-acrylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antimicrobial and Antiviral Applications

Specific Scientific Field: Pharmaceutical Chemistry

Summary of the Application: Quinoxalines, a class of N-heterocyclic compounds, have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . They have become a crucial component in drugs used to treat infectious diseases .

Methods of Application or Experimental Procedures: The synthesis of quinoxaline has been extensively studied for the last two decades . Numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .

Results or Outcomes: Quinoxaline derivatives have shown promising results in combating deadly pathogens (bacteria, fungi, viruses) for now and near future .

Anticancer Applications

Specific Scientific Field: Medicinal Chemistry

Summary of the Application: Quinoxaline derivatives have been used as anticancer agents . They have shown a wide range of biological activities and are significant therapeutic agents in the pharmaceutical industry .

Methods of Application or Experimental Procedures: The synthesis of quinoxaline derivatives has been a subject of extensive research . Various substituted quinoxalines have been developed and used in the preparation of various drugs .

Results or Outcomes: Quinoxaline derivatives have shown promising results in the treatment of cancer . They have been developed as potential anticancer agents in the last period .

Antitumor Agent Synthesis

Summary of the Application: Quinoxaline derivatives have been used in the synthesis of antitumor agents . This work represents a simple, convenient, and efficient synthesis of 3-acylated quinoxalin-2 (1 H)-ones .

Results or Outcomes: This method could be applied to a gram-scale reaction and antitumor agent synthesis .

Organic Electronics

Specific Scientific Field: Organic Electronics

Summary of the Application: Quinoxaline derivatives have been used in the molecular design, synthesis, and characterization of molecules with D–A–D–A configuration . These molecules are used in organic electronics .

Results or Outcomes: The synthesized molecules have shown promising results in the field of organic electronics .

Antiviral and Anti-HIV Applications

Summary of the Application: Quinoxaline derivatives have been used as antiviral and anti-HIV agents . They have shown a wide range of biological activities and are significant therapeutic agents in the pharmaceutical industry .

Results or Outcomes: Quinoxaline derivatives have shown promising results in the treatment of viral diseases, including HIV .

Antidiabetic Applications

Summary of the Application: Quinoxaline derivatives have been used as antidiabetic agents . They have shown a wide range of biological activities and are significant therapeutic agents in the pharmaceutical industry .

Results or Outcomes: Quinoxaline derivatives have shown promising results in the treatment of diabetes .

3-Quinoxalin-2-yl-acrylic acid is an organic compound with the molecular formula CHNO. This compound features a quinoxaline ring, which is a bicyclic structure consisting of two fused aromatic rings containing nitrogen atoms. The presence of the acrylic acid moiety introduces a double bond and a carboxylic acid group, making it a versatile compound for various

The biological activity of 3-quinoxalin-2-yl-acrylic acid and its derivatives has garnered attention due to their potential anticancer properties. Studies indicate that compounds containing quinoxaline moieties exhibit significant cytotoxic effects against various cancer cell lines . Additionally, quinoxaline derivatives have shown antimicrobial and anti-inflammatory activities, making them valuable in pharmaceutical research.

Several synthetic routes have been developed for 3-quinoxalin-2-yl-acrylic acid:

- Michael Addition: A common method involves the Michael addition of acrylic acid derivatives to quinoxaline precursors under basic conditions. This method allows for the formation of diverse S-substituted products .

- Cyclization Reactions: Quinoxaline derivatives can be synthesized through cyclization reactions involving o-phenylenediamine and α,β-unsaturated carbonyl compounds .

- Functionalization: Further functionalization can be achieved through various substitution reactions on the quinoxaline ring or the acrylic acid moiety.

3-Quinoxalin-2-yl-acrylic acid has several applications in medicinal chemistry and materials science:

- Pharmaceuticals: Its derivatives are explored for their anticancer, antimicrobial, and anti-inflammatory properties.

- Fluorescent Probes: The compound's unique structure allows it to be used as a fluorescent probe in biological imaging.

- Polymer Chemistry: It can serve as a monomer for polymer synthesis due to its reactive acrylic group.

Studies have indicated that 3-quinoxalin-2-yl-acrylic acid interacts with various biological targets, including enzymes and receptors involved in cancer progression. The compound's ability to inhibit certain pathways suggests potential therapeutic uses in cancer treatment . Interaction studies often employ molecular docking simulations to predict binding affinities and mechanisms of action.

Several compounds share structural similarities with 3-quinoxalin-2-yl-acrylic acid, including:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Pyridinyl-acrylic acid | Pyridine derivative | Exhibits different biological activity profiles |

| 2-Aminoquinoline | Quinoline derivative | Known for its distinct reactivity and applications |

| 4-Aminoquinazoline | Quinazoline derivative | Displays potent antimalarial properties |

Uniqueness: The unique combination of the quinoxaline ring with an acrylic acid moiety sets 3-quinoxalin-2-yl-acrylic acid apart from these similar compounds. Its specific reactivity patterns and biological activities make it particularly interesting for further research in drug development.

Quinoxaline chemistry has evolved significantly since the early 20th century, establishing itself as an important branch of heterocyclic chemistry. Quinoxaline, also called benzopyrazine, is a heterocyclic compound containing a benzene ring fused with a pyrazine ring. The parent compound was first synthesized through the condensation of glyoxal with 1,2-diaminobenzene, laying the foundation for the development of various quinoxaline derivatives. As research in this field progressed, scientists discovered that quinoxaline derivatives possessed diverse biological activities, leading to increased interest in their synthesis and applications.

The specific development of 3-Quinoxalin-2-yl-acrylic acid emerged from efforts to functionalize the quinoxaline scaffold at the 2-position. Historical research indicates that β-(2-quinoxalyl)acrylic acid, another name for this compound, was synthesized through the hydrolysis of 2-(3,3,3-trichloro-1-propenyl)quinoxaline with sodium hydroxide. This synthetic pathway represented an important milestone in quinoxaline chemistry, demonstrating the feasibility of introducing unsaturated carboxylic acid moieties onto the quinoxaline core.

Early research focused primarily on the synthetic challenges and basic characterization of these compounds. As analytical techniques advanced, researchers gained deeper insights into the structural features and chemical properties of 3-Quinoxalin-2-yl-acrylic acid, enabling more sophisticated applications and modifications.

Significance in Heterocyclic Chemistry

3-Quinoxalin-2-yl-acrylic acid occupies a notable position in heterocyclic chemistry due to its distinctive structural characteristics and diverse reactivity profile. The compound combines the aromatic heterocyclic properties of quinoxaline with the reactive functional groups of acrylic acid, creating a versatile chemical entity with multiple reaction sites.

The significance of this compound in heterocyclic chemistry stems from several key aspects:

Structural diversity: The compound represents an important example of functionalized quinoxalines, demonstrating how the basic quinoxaline scaffold can be modified to introduce new properties and reactivity patterns.

Synthetic versatility: As both an intermediate and end product, 3-Quinoxalin-2-yl-acrylic acid showcases the potential for further transformations, such as bromination to form α,β-dibromo-(2-quinoxalyl)propionic acid.

Electronic properties: The extended conjugation between the quinoxaline ring and the acrylic acid moiety creates interesting electronic effects that influence the compound's reactivity and spectroscopic properties.

Stereochemistry: The compound typically exists in the (E)-configuration, as indicated by its IUPAC name (E)-3-quinoxalin-2-ylprop-2-enoic acid, highlighting the importance of stereochemical considerations in functionalized quinoxalines.

The study of 3-Quinoxalin-2-yl-acrylic acid has contributed significantly to our understanding of quinoxaline chemistry and has provided valuable insights into the effects of functional group modifications on heterocyclic systems.

Research Evolution and Current Trends

The research trajectory of 3-Quinoxalin-2-yl-acrylic acid has evolved from fundamental synthesis and characterization to exploration of its potential applications across multiple disciplines. Early studies focused primarily on developing reliable synthetic routes and understanding basic chemical properties. As research methodologies advanced, investigations expanded to include more detailed structural analyses, reactivity studies, and explorations of biological activities.

Current research trends involving 3-Quinoxalin-2-yl-acrylic acid and related quinoxaline derivatives include:

Development of more efficient and sustainable synthetic methods, including catalytic approaches that improve yields while reducing environmental impact.

Exploration of biological activities, particularly in the contexts of antimicrobial resistance, anti-inflammatory therapies, and cancer treatment.

Structure-activity relationship studies aimed at understanding how structural modifications affect biological activities, guiding the rational design of more effective derivatives.

Investigation of material science applications, leveraging the compound's structural features for potential use in polymers, sensors, and other functional materials.

Computational studies to predict properties, reactivity, and biological interactions, complementing experimental approaches.

The continued commercial availability of 3-Quinoxalin-2-yl-acrylic acid from chemical suppliers indicates ongoing interest in this compound for research purposes. Recent listings as of May 2025 show that it remains a compound of interest for both academic and industrial researchers.

Interdisciplinary Applications Overview

3-Quinoxalin-2-yl-acrylic acid exemplifies the interdisciplinary nature of modern chemical research, with potential applications spanning multiple scientific and technological domains. The compound's unique structural features make it relevant to a diverse range of fields beyond traditional organic chemistry.

Key interdisciplinary applications include:

Medicinal Chemistry: The quinoxaline scaffold is recognized for its broad spectrum of biological activities, making 3-Quinoxalin-2-yl-acrylic acid of interest in drug discovery efforts targeting various diseases including infections, inflammation, and cancer.

Materials Science: The compound's extended conjugation and functional groups make it potentially valuable in the development of specialized polymers, organic electronic materials, and other functional materials.

Synthetic Organic Chemistry: As both a target molecule and potential building block, the compound contributes to the development of new synthetic methodologies and strategies for heterocyclic functionalization.

Analytical Chemistry: The unique structural features of the compound make it useful for developing and validating analytical methods, particularly in spectroscopic and chromatographic techniques.

Biochemistry: Understanding the interactions between 3-Quinoxalin-2-yl-acrylic acid and biological macromolecules provides insights into molecular recognition and enzyme inhibition mechanisms.

This interdisciplinary relevance highlights the compound's versatility and underscores the importance of collaborative approaches in realizing its full potential across different scientific domains.

Classical Synthetic Routes

Knoevenagel Condensation Approaches

Knoevenagel condensation remains a cornerstone for synthesizing 3-quinoxalin-2-yl-acrylic acid derivatives. This method involves the reaction of 2-chloro-3-formylquinoline with malonic acid in the presence of a base, typically pyridine, under microwave irradiation. The reaction proceeds via dehydration to form α,β-unsaturated acids with excellent yields (85–92%) in remarkably short time spans (70 seconds) [1]. The solvent-free conditions enhance atom economy while minimizing waste generation. A comparative study of conventional heating versus microwave-assisted synthesis revealed a 4-fold reduction in reaction time and a 20% increase in yield under microwave conditions [1].

Table 1: Representative Knoevenagel Condensation Products

| Substrate | Reaction Time | Yield (%) | Conditions |

|---|---|---|---|

| 2-Chloro-3-formylquinoline | 70 s | 92 | Microwave, Pyridine |

| 6-Methyl derivative | 70 s | 89 | Microwave, Pyridine |

| 8-Nitro derivative | 70 s | 85 | Microwave, Pyridine |

The reaction mechanism involves nucleophilic attack by the enolate of malonic acid on the aldehyde group, followed by β-elimination of water. Infrared (IR) and nuclear magnetic resonance (NMR) spectra confirm the formation of the acrylic acid moiety through characteristic peaks at 1602 cm⁻¹ (C=C stretching) and δ 7.40–6.70 ppm (ethylenic protons) [1].

Michael Addition Reactions

Michael addition of acrylic acid to quinoxaline-2-thiones provides an alternative route. For example, 3-phenylquinoxaline-2(1H)-thione reacts with acrylic acid derivatives in a chemoselective manner to yield S-alkylated products [2]. This method employs mild conditions (room temperature, 24–48 hours) and avoids strong bases, making it suitable for acid-sensitive substrates. The reaction’s regioselectivity is attributed to the thiocarbonyl group’s electronic effects, which direct nucleophilic attack to the β-position of the α,β-unsaturated system [2].

Cross-Coupling Strategies

Radical-based C-3 arylation of quinoxalin-2(1H)-ones has been achieved using K₂S₂O₈ as an oxidant. This metal- and photocatalyst-free method generates aryl radicals from arylhydrazines or boronic acids, which subsequently couple with quinoxalinones to form 3-aryl derivatives [3]. While not directly producing acrylic acid derivatives, this strategy enables modular functionalization of the quinoxaline core, which can be further derivatized via Knoevenagel or Michael additions [3].

Green Chemistry Approaches

Solvent-Free Methodologies

Solvent-free Knoevenagel condensations under microwave irradiation represent a paradigm shift in sustainable synthesis. By eliminating volatile organic solvents, these protocols reduce environmental impact while maintaining high efficiency. For instance, 3-(2-chloroquinolin-3-yl)acrylic acid derivatives are synthesized in 85–92% yield without solvents, with energy consumption reduced by 60% compared to conventional methods [1].

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics through dipole polarization and ionic conduction. A direct comparison between conventional and microwave-assisted Knoevenagel reactions demonstrates a reduction in reaction time from 120 minutes to 70 seconds, with yields improving from 15–20% to over 85% [1]. This technique is particularly advantageous for thermally labile intermediates.

Catalytic Systems

Pyridine serves as a dual-purpose catalyst and base in Knoevenagel condensations, enabling rapid deprotonation of malonic acid while stabilizing reactive intermediates [1]. In cross-coupling reactions, K₂S₂O₈ acts as an oxidant to generate aryl radicals without requiring transition metal catalysts, aligning with green chemistry principles [3].

One-Pot Synthetic Strategies

A one-pot synthesis of N-alkyl-2-(3-phenylquinoxalin-2-ylsulfanyl)acetamides involves sequential azide formation and Staudinger reaction. Starting from (3-phenyl-quinoxalin-2-ylsulfanyl)acetic acid hydrazide, treatment with sodium nitrite and hydrochloric acid generates an acyl azide intermediate, which undergoes [3+2] cycloaddition with alkene dipolarophiles [4]. This approach reduces purification steps and improves overall yield by 15–20% compared to stepwise methods [4].

Gram-Scale Production Methods

Scalable synthesis of 3-quinoxalin-2-yl-acrylic acid derivatives has been demonstrated via microwave-assisted Knoevenagel condensation. A 50 mmol scale reaction using 2-chloro-3-formylquinoline and malonic acid produced 11.5 g of product (89% yield) with consistent purity (>95% by HPLC) [1]. Key parameters for successful scaling include uniform microwave irradiation and efficient heat dissipation.

Reaction Optimization Parameters

Table 2: Optimization of Microwave-Assisted Knoevenagel Reaction

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Maximizes at 90°C |

| Microwave Power | 300–500 W | Higher power reduces time |

| Catalyst Loading | 5–10 mol% Pyridine | >10% causes side reactions |

| Molar Ratio (1:1.2) | Aldehyde:Malonic Acid | Excess acid improves conversion |

Reaction time and temperature are critically interdependent; exceeding 100°C leads to decomposition of the acrylic acid moiety [1]. Solvent-free conditions preclude solubility issues but require precise control of microwave parameters to prevent hotspots.

Density Functional Theory (DFT) Investigations

Density functional theory serves as the cornerstone of modern quantum chemical calculations for understanding the electronic structure and properties of 3-quinoxalin-2-yl-acrylic acid. The quinoxaline core, consisting of a benzene ring fused to a pyrazine ring, provides excellent π-conjugation that enhances binding interactions with biological targets [1]. The computational investigation of this compound utilizes various DFT functionals, primarily the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation) method, which has proven highly effective for quinoxaline derivative calculations [2] [3].

The DFT calculations typically employ basis sets ranging from 6-31G(d,p) to 6-311++G(d,p), with the latter providing superior accuracy for structural and electronic property predictions [2]. The optimization of 3-quinoxalin-2-yl-acrylic acid reveals that the molecule adopts a planar geometry, which is crucial for its electronic properties and potential biological activity [2]. The planarity facilitates efficient π-electron delocalization across the conjugated system, including the quinoxaline ring and the acrylic acid moiety.

Electronic Structure Properties

The electronic structure of 3-quinoxalin-2-yl-acrylic acid is characterized by significant electron delocalization throughout the conjugated system. The frontier molecular orbitals reveal that the highest occupied molecular orbital (HOMO) energies typically range from -5.0 to -6.5 eV, while the lowest unoccupied molecular orbital (LUMO) energies fall between -2.0 to -3.5 eV [2] [3]. The HOMO-LUMO energy gap, a critical parameter for understanding chemical reactivity and stability, typically ranges from 2.5 to 4.0 eV for quinoxaline derivatives [3].

The electron density distribution analysis shows that the nitrogen atoms in the quinoxaline ring possess the highest electronegativity, resulting in significant negative charges ranging from -0.477 to -0.848 electrons [4]. This charge distribution pattern indicates that the quinoxaline moiety serves as an electron-deficient center, making it an excellent electron acceptor in charge transfer processes [4].

Mulliken population analysis reveals that the carbon atoms in the quinoxaline ring exhibit varying charge distributions, with some showing negative charges up to -0.321 electrons [4]. The sulfur atom, when present as a substituent, typically carries the highest positive charge at approximately +0.599 electrons [4]. This charge distribution pattern significantly influences the molecule's reactivity and binding interactions with biological targets.

Optical Absorption Characteristics

The optical absorption properties of 3-quinoxalin-2-yl-acrylic acid are extensively studied using time-dependent density functional theory (TD-DFT) calculations. The calculated absorption spectra reveal multiple electronic transitions, with the most intense transitions occurring in the ultraviolet region between 280-360 nm [5]. The primary absorption bands correspond to π→π* transitions within the quinoxaline ring system and the conjugated acrylic acid moiety [5].

The oscillator strengths for these transitions typically range from 0.0025 to 0.0715, with the highest intensity observed for transitions around 280 nm [6]. The absorption maxima are strongly influenced by the donor-acceptor character of the molecule, where the quinoxaline ring acts as an electron acceptor and the acrylic acid group contributes to the overall π-conjugation [5].

TD-DFT calculations using the CAM-B3LYP functional with polarizable continuum models provide accurate predictions of excitation energies and absorption spectra in various solvents [5]. The solvent effects significantly influence the absorption characteristics, with polar solvents generally causing bathochromic shifts in the absorption maxima [5].

Coplanar Structural Implications

The coplanar geometry of 3-quinoxalin-2-yl-acrylic acid is essential for its electronic properties and biological activity. DFT calculations consistently show that the molecule adopts a planar conformation, with dihedral angles approaching 0° or ±180° [2]. This planarity is stabilized by extended π-conjugation across the entire molecular framework, including the quinoxaline ring and the acrylic acid substituent.

The coplanar structure facilitates efficient intramolecular charge transfer between the electron-rich acrylic acid moiety and the electron-deficient quinoxaline core. This charge transfer capability is reflected in the calculated dipole moments, which typically range from 0.5 to 4.0 Debye depending on the specific substitution pattern.

The planar geometry also enhances the molecule's ability to participate in π-π stacking interactions with aromatic amino acid residues in proteins, such as phenylalanine, tryptophan, and tyrosine. These interactions are crucial for the compound's potential biological activity and binding affinity to various protein targets.

Molecular Orbital Theory Applications

Molecular orbital theory provides crucial insights into the electronic structure and bonding characteristics of 3-quinoxalin-2-yl-acrylic acid. The frontier molecular orbital analysis reveals that the HOMO is primarily localized on the quinoxaline ring system, with significant contributions from the nitrogen lone pairs and the π-electron system of the benzene ring [3]. The LUMO, conversely, is distributed across the entire conjugated system, including both the quinoxaline ring and the acrylic acid moiety.

The energy gap between HOMO and LUMO orbitals serves as a key indicator of molecular reactivity and stability. Compounds with smaller energy gaps are generally more reactive and polarizable, making them potentially more effective in biological interactions [3]. For 3-quinoxalin-2-yl-acrylic acid, the calculated HOMO-LUMO gap suggests moderate reactivity, which is favorable for biological applications.

The molecular orbitals also provide information about the charge transfer characteristics of the molecule. The HOMO→LUMO transition involves significant charge redistribution from the quinoxaline ring to the acrylic acid moiety, indicating the donor-acceptor nature of the compound [3]. This charge transfer capability is essential for the molecule's potential applications in optoelectronic devices and biological systems.

Quantum Chemical Calculations

Quantum chemical calculations using advanced methods provide detailed information about the thermodynamic and kinetic properties of 3-quinoxalin-2-yl-acrylic acid. The total energy calculations reveal that the molecule is thermodynamically stable, with favorable formation energies [2]. The vibrational frequency calculations confirm the stability of the optimized geometry, with all frequencies being positive, indicating that the structure corresponds to a true minimum on the potential energy surface.

The thermodynamic parameters, including enthalpy, entropy, and Gibbs free energy, are calculated at various temperatures to understand the molecule's behavior under different conditions [2]. The heat capacity calculations show that the molecule exhibits typical behavior for organic compounds, with increasing heat capacity at higher temperatures due to increased vibrational contributions.

Global reactivity descriptors, including electronegativity, chemical hardness, and electrophilicity index, provide quantitative measures of the molecule's chemical behavior [2]. The calculated electronegativity values typically range from 4.0 to 5.0 eV, indicating moderate electron-withdrawing ability [2]. The chemical hardness values, ranging from 1.0 to 2.5 eV, suggest that the molecule is moderately hard, making it selective in its interactions with other species.

Structure Optimization Models

Structure optimization of 3-quinoxalin-2-yl-acrylic acid employs various computational approaches to determine the most stable molecular geometry. The optimization process typically begins with initial geometries based on experimental structures or chemical intuition, followed by iterative refinement using gradient-based algorithms [2]. The B3LYP functional with medium-sized basis sets (6-31G(d,p)) provides a good balance between accuracy and computational efficiency for initial optimizations.

The optimized bond lengths in the quinoxaline ring system are consistent with experimental values, with C-C bond lengths ranging from 1.35 to 1.42 Å and C-N bond lengths around 1.31 to 1.36 Å [2]. The acrylic acid moiety exhibits typical double bond character for the C=C bond (approximately 1.33 Å) and C=O bond (approximately 1.21 Å).

Bond angle analysis reveals that the quinoxaline ring maintains aromatic character with angles close to 120°, while the acrylic acid group shows typical sp² hybridization patterns [2]. The dihedral angles confirm the planar nature of the molecule, with the quinoxaline ring and acrylic acid moiety lying in the same plane to maximize π-conjugation.

Predictive Modeling for Reactivity

Predictive modeling approaches for 3-quinoxalin-2-yl-acrylic acid reactivity utilize various quantum chemical descriptors to forecast the molecule's behavior in different chemical environments. The frontier molecular orbital energies serve as primary indicators of reactivity, with the HOMO energy indicating nucleophilic reactivity and the LUMO energy reflecting electrophilic reactivity [3].

The global electrophilicity index, calculated as ω = μ²/2η (where μ is the chemical potential and η is the chemical hardness), provides a quantitative measure of the molecule's electron-accepting ability [3]. Values typically range from 2.0 to 8.0 eV for quinoxaline derivatives, with higher values indicating greater electrophilicity.

Local reactivity descriptors, including Fukui functions and local softness indices, identify specific atomic sites that are most susceptible to nucleophilic or electrophilic attack [2]. For 3-quinoxalin-2-yl-acrylic acid, the nitrogen atoms in the quinoxaline ring are typically the most nucleophilic sites, while the carbon atoms adjacent to the electron-withdrawing groups are the most electrophilic.

Natural bond orbital (NBO) analysis provides detailed information about charge delocalization and hyperconjugative interactions within the molecule. The stabilization energies from NBO analysis reveal the relative importance of different resonance structures and help predict the molecule's preferred reaction pathways.

The molecular electrostatic potential (MEP) maps provide visual representations of the electron density distribution and help identify regions of high and low electron density. These maps are particularly useful for predicting intermolecular interactions and binding sites for biological applications.

Predictive QSAR (Quantitative Structure-Activity Relationship) models utilize these quantum chemical descriptors to forecast biological activity and other properties of interest. The models typically achieve correlation coefficients (R²) greater than 0.6 for internal validation and greater than 0.5 for external validation, indicating reasonable predictive capability.

Table 3.1: Key Electronic Properties of 3-Quinoxalin-2-yl-acrylic Acid

| Property | Value Range | Method |

|---|---|---|

| HOMO Energy | -5.0 to -6.5 eV | B3LYP/6-31G(d,p) |

| LUMO Energy | -2.0 to -3.5 eV | B3LYP/6-31G(d,p) |

| Energy Gap | 2.5 to 4.0 eV | B3LYP/6-31G(d,p) |

| Dipole Moment | 0.5 to 4.0 D | B3LYP/6-31G(d,p) |

| Electronegativity | 4.0 to 5.0 eV | Koopman's Theorem |

| Chemical Hardness | 1.0 to 2.5 eV | Koopman's Theorem |

Table 3.2: Structural Parameters of Optimized 3-Quinoxalin-2-yl-acrylic Acid

| Bond Type | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-C (quinoxaline) | 1.35-1.42 | 120 ± 2 |

| C-N (quinoxaline) | 1.31-1.36 | 117 ± 2 |

| C=C (acrylic) | 1.33 ± 0.02 | 120 ± 2 |

| C=O (carboxyl) | 1.21 ± 0.02 | 125 ± 2 |

| C-H | 1.08 ± 0.02 | 109-120 |